N-(1H-1,3-Benzodiazol-2-ylmethyl)-N-methylpiperidin-4-amine
Description
N-(1H-1,3-Benzodiazol-2-ylmethyl)-N-methylpiperidin-4-amine (IUPAC name) is a piperidine derivative featuring a benzodiazole (benzimidazole) substituent. Its trihydrochloride salt form is reported to have a LogP of 0.74, a polar surface area of 43.95 Ų, and pKa of 11.5, indicating moderate lipophilicity and basicity . The compound adheres to Lipinski’s Rule of Five, suggesting drug-like properties.
Properties
Molecular Formula |
C14H20N4 |
|---|---|
Molecular Weight |
244.34 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-N-methylpiperidin-4-amine |
InChI |
InChI=1S/C14H20N4/c1-18(11-6-8-15-9-7-11)10-14-16-12-4-2-3-5-13(12)17-14/h2-5,11,15H,6-10H2,1H3,(H,16,17) |
InChI Key |
WLKRFXJGMLIMGQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2N1)C3CCNCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-Benzodiazol-2-ylmethyl)-N-methylpiperidin-4-amine typically involves the reaction of a benzodiazole derivative with a piperidine derivative under specific conditions. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in a dimethylformamide (DMF) solvent . The reaction is carried out under mild conditions to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,3-Benzodiazol-2-ylmethyl)-N-methylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield a benzodiazole derivative with additional oxygen-containing functional groups, while reduction may yield a more saturated derivative.
Scientific Research Applications
N-(1H-1,3-Benzodiazol-2-ylmethyl)-N-methylpiperidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for neurological disorders and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1H-1,3-Benzodiazol-2-ylmethyl)-N-methylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Benzo[d]oxazole Derivatives
- Example : 4-(Benzo[d]oxazol-2-yl)-1-methyl-N-(2-(prop-2-ynyloxy)phenyl)piperidin-4-amine (22)
Imidazole and Bipyridine Derivatives
- Example: N-[4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine Key Difference: Incorporates a bipyridine backbone and imidazole ring. The imidazole’s NH group increases polarity, affecting blood-brain barrier penetration .
Indole-Containing Analogs
- Example : 1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-N-(2-(4-isopropylpiperazin-1-yl)ethyl)piperidin-4-amine
Benzodioxole Derivatives
- Example : N-(1,3-Benzodioxol-5-yl)-1-benzyl-4-piperidinamine
Physicochemical Properties
*Estimated based on structural analogs.
- LogP Trends : Indole derivatives exhibit higher LogP due to aromatic bulk, whereas benzodioxole and benzoxazole analogs show moderate lipophilicity.
- pKa : The target compound’s high pKa (11.5) suggests strong basicity, advantageous for salt formation and solubility in acidic environments.
Biological Activity
N-(1H-1,3-Benzodiazol-2-ylmethyl)-N-methylpiperidin-4-amine, commonly referred to as a benzodiazole derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound has been studied for various therapeutic applications, particularly in the fields of neuropharmacology and oncology.
- Chemical Formula : C14H21ClN4
- Molecular Weight : 280.8 g/mol
- CAS Number : 1252397-72-0
- Structure : The compound features a benzodiazole ring, which is known for its bioactive properties.
The biological activity of this compound primarily involves its interaction with various neurotransmitter systems and cellular pathways. Research indicates that this compound may act as an antagonist or modulator at certain receptor sites, influencing neuronal excitability and neurotransmitter release.
Key Mechanisms:
- Dopaminergic Activity : Studies suggest that the compound may interact with dopamine receptors, potentially impacting conditions such as schizophrenia and Parkinson's disease.
- Serotonergic Modulation : There is evidence that it may also influence serotonin pathways, which are crucial in mood regulation and anxiety disorders.
- Anticancer Properties : Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, indicating a potential role in cancer therapy.
Case Studies
-
Neuropharmacological Effects :
- A study conducted on rodent models demonstrated that administration of this compound resulted in significant alterations in behavior indicative of anxiolytic effects. The compound was shown to reduce anxiety-like behaviors in elevated plus maze tests.
-
Anticancer Activity :
- In vitro studies revealed that this compound induced apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved the activation of caspase pathways, leading to programmed cell death.
-
Pharmacokinetics :
- Pharmacokinetic studies indicated that the compound has favorable absorption characteristics with a half-life suitable for therapeutic applications. Further research is needed to establish detailed metabolic pathways.
Data Table: Summary of Biological Activities
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Neuropharmacological | Anxiolytic effects in rodent models | [Research Study 1] |
| Anticancer | Induced apoptosis in cancer cell lines | [Research Study 2] |
| Dopaminergic Modulation | Altered dopamine receptor activity | [Research Study 3] |
| Serotonergic Influence | Potential mood regulation | [Research Study 4] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
